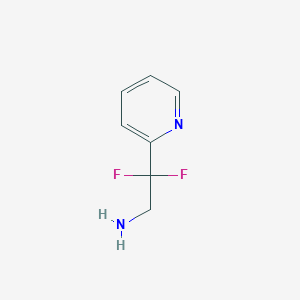

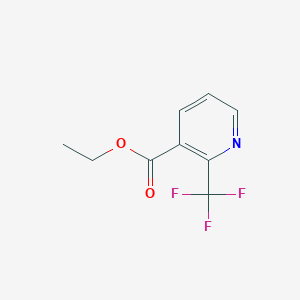

![molecular formula C7H8Br2N2 B1313095 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 156817-73-1](/img/structure/B1313095.png)

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

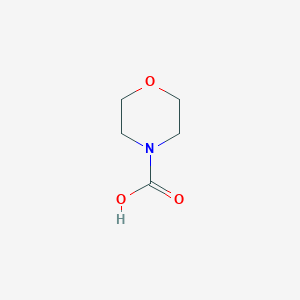

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H8Br2N2 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of N-Bromosuccinimide in tetrachloromethane under heating conditions . Another method involves the reaction with sodium carbonate in 1,4-dioxane and water at temperatures between 20 and 90°C for 22.5 hours under an inert atmosphere .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclic structure with two bromine atoms attached to the imidazo[1,2-a]pyridine ring . The molecular weight of the compound is 279.96 .Physical And Chemical Properties Analysis

This compound is a solid substance under normal conditions . It has a molecular weight of 279.96 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.27, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Development

2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine serves as a crucial intermediate in the synthesis of various bioactive molecules. A notable application includes the synthesis of conformationally constrained inhibitors of farnesyltransferase, showcasing improved in vivo metabolic stability due to the unique structure of the tetrahydroimidazo[1,2-a]pyridine ring system. This advancement is significant for the development of new therapeutic agents targeting protein prenylation, a process critical in the pathogenesis of several diseases including cancer (Dinsmore et al., 2000).

Catalysis and Chemical Synthesis

In chemical synthesis, the compound has been utilized in enantioselective hydrogenation processes to produce tetrahydroimidazo[1,2-a]pyridines directly. This process, facilitated by a ruthenium/N-heterocyclic carbene catalyst, does not require protecting or activating groups, proceeds with complete regioselectivity and high yields, and demonstrates excellent enantioselectivity. Such methodologies enable the efficient preparation of tetrahydroimidazo[1,2-a]pyridines, critical components in numerous bioactive compounds (Schlepphorst et al., 2018).

Agricultural and Insecticidal Applications

The synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives through catalyst-free Aza-Diels-Alder reactions has been explored for their insecticidal potential. These compounds, particularly those with specific substituents like the fluoro group, exhibited significant activity against pea aphids, suggesting their potential use in developing new insecticides (Zhang et al., 2010).

Photophysical Properties for Material Science

Tetrahydroimidazo[1,2-a]pyridines have also been investigated for their emissive properties, contributing to the field of material science. A series of derivatives demonstrated intense fluorescence upon UV light excitation, with large Stokes shifts and high quantum yields, suggesting their application in the development of new organic dyes and luminescent materials (Marchesi et al., 2019).

Antifungal Activity

Furthermore, tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their selective antifungal activity. Some derivatives showed strong inhibitory effects against various Candida species, highlighting their potential as novel antifungal agents with specific activity profiles (Ozdemir et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSGSHSBMKNXLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC(=C2Br)Br)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438666 |

Source

|

| Record name | 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156817-73-1 |

Source

|

| Record name | 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156817-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

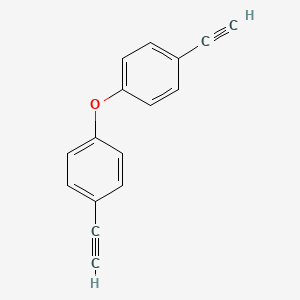

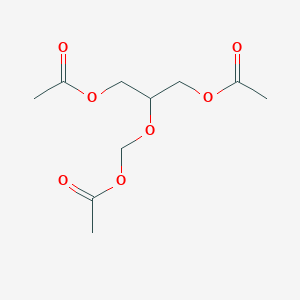

![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)

![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)